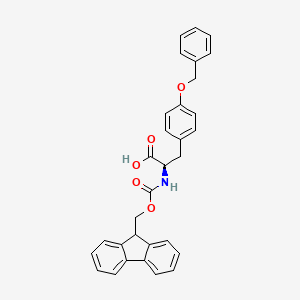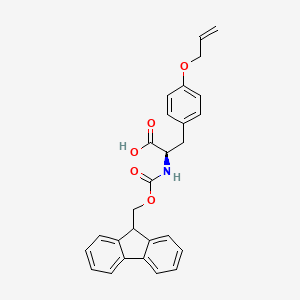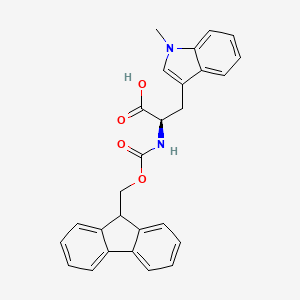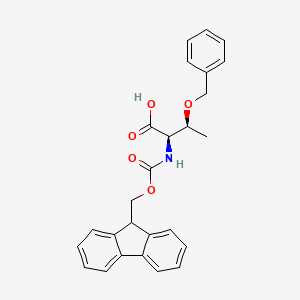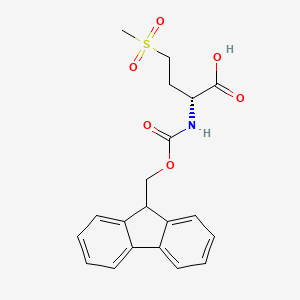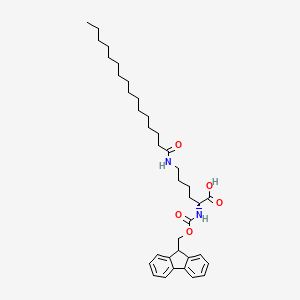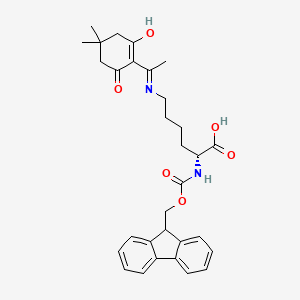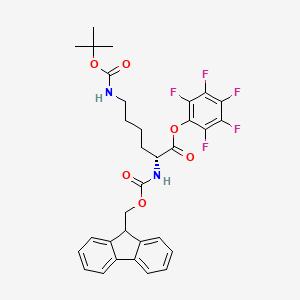
Fmoc-Asp(OMe)-OH
Übersicht
Beschreibung
“Fmoc-Asp(OMe)-OH” is an aspartic acid derivative123. It is commonly used in peptide synthesis4.
Synthesis Analysis
In Solid Phase Peptide Synthesis (SPPS), Fmoc-Asp(OMe)-OH can be synthesized using an efficient Fmoc-deprotection solution containing piperazine5.
Molecular Structure Analysis
The molecular structure of Fmoc-Asp(OMe)-OH consists of 20 carbon atoms, 19 hydrogen atoms, 6 oxygen atoms, and 1 nitrogen atom12. It has a molecular weight of 369.3712.
Chemical Reactions Analysis
The chemical reactions involving Fmoc-Asp(OMe)-OH are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Fmoc-Asp(OMe)-OH is a solid substance with a solubility of 90 mg/mL in DMSO1. It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years1.Wissenschaftliche Forschungsanwendungen
1. Bone Tissue Engineering
- Application Summary: Fmoc-Asp(OMe)-OH has been used in the creation of hydrogels suitable for bone tissue engineering. These hydrogels have been used as scaffolds for biomineralization in tissue engineering and regenerative medicine for the repair and treatment of many tissue types .
- Methods of Application: The doubly protected aspartic residue (Asp) with fluorenyl methoxycarbonyl (Fmoc) protecting groups have been shown to lead to the formation of well-ordered fibrous structures. These self-assembling fibrous structures are targeted toward calcium binding and act as nucleation points for the binding of the available phosphate groups .
- Results/Outcomes: The cell viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells cultured on the formed hydrogel under various conditions demonstrate that hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions lead to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively, rendering these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .
2. Fabrication of Functional Materials
- Application Summary: Fmoc-Asp(OMe)-OH is used in the fabrication of functional materials. Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
- Methods of Application: The Fmoc group is attached to amino acids and short peptides, which then self-assemble into functional materials. This self-assembly is promoted by the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- Results/Outcomes: The self-assembly of these Fmoc-modified molecules leads to the development of new materials through a bottom-up methodology .
3. Peptide Synthesis
- Application Summary: Fmoc-Asp(OMe)-OH is used in the synthesis of peptides, which are gaining considerable attention as potential drugs .
- Methods of Application: The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group .
- Results/Outcomes: The use of Fmoc-Asp(OMe)-OH in peptide synthesis allows for the production of potential drug molecules .
4. Drug Delivery Systems
- Application Summary: Fmoc-Asp(OMe)-OH can be used in the development of drug delivery systems. The self-assembling properties of Fmoc-protected amino acids make them suitable for creating nanostructures that can encapsulate drugs and deliver them to specific locations in the body .
- Methods of Application: The Fmoc group is attached to Asp(OMe)-OH, which then self-assembles into nanostructures. These nanostructures can encapsulate drugs and release them in a controlled manner .
- Results/Outcomes: The use of Fmoc-Asp(OMe)-OH in drug delivery systems allows for targeted and controlled release of drugs, potentially improving the efficacy and reducing the side effects of treatment .
Safety And Hazards
According to the Safety Data Sheet, Fmoc-Asp(OMe)-OH does not pose known hazards. However, it may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation6.
Zukünftige Richtungen
Fmoc-Asp(OMe)-OH and other Fmoc-modified amino acids and short peptides have shown potential for applications due to their inherent hydrophobicity and aromaticity. They possess eminent self-assembly features, leading to the formation of hydrogels that can support cell attachment and proliferation. Therefore, they can be used as scaffolds for tissue engineering4.
Please note that this information is based on the available resources and might not cover all aspects of Fmoc-Asp(OMe)-OH.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKCYGOTGVDHL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670198 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp(OMe)-OH | |
CAS RN |
145038-53-5 | |
| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




